molecular formula C20H21N3O6 B2981450 8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-92-6

8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2981450
CAS No.: 872102-92-6
M. Wt: 399.403
InChI Key: UEEXCTXOMGIJRY-UHFFFAOYSA-N
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Description

This compound belongs to the triazatricyclo[7.4.0.0³⁷]trideca-diene-trione family, characterized by a complex polycyclic framework with fused oxa- and triaza-rings. The structure features a 2,4-dimethoxyphenyl substituent at the 8-position and a propyl group at the 13-position. Key functional groups include methoxy substituents, a propyl chain, and multiple carbonyl groups within the tricyclic core.

Properties

IUPAC Name

8-(2,4-dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-4-7-23-17-16(18(24)22-20(23)26)14(15-12(21-17)9-29-19(15)25)11-6-5-10(27-2)8-13(11)28-3/h5-6,8,14,21H,4,7,9H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXCTXOMGIJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and the presence of multiple functional groups that may influence their biological interactions. The chemical formula can be represented as:

C19H22N4O4C_{19}H_{22}N_4O_4

Structural Features

  • Dimethoxyphenyl Group : The presence of the 2,4-dimethoxyphenyl moiety may enhance lipophilicity and facilitate interaction with biological targets.
  • Triazatricyclo Framework : This framework is known for its potential to form stable complexes with various biomolecules.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluating related triazole derivatives showed promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 20 to 50 μM depending on the specific structural modifications made to the parent compound .

The proposed mechanisms through which this compound may exert its anticancer effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Other Biological Activities

Preliminary studies suggest that this compound may also possess:

  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Certain nitrogen-rich heterocycles are known to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives based on the core structure of 8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa compounds. The synthesized derivatives were evaluated for their cytotoxicity using an MTT assay against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced the biological activity:

CompoundCell LineIC50 (µM)
Compound AHeLa25
Compound BMCF-730
Compound CA54945

This study highlighted that the introduction of different substituents could enhance or diminish anticancer activity .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action for related triazole compounds. It was found that these compounds could inhibit key enzymes involved in DNA replication and repair processes, thereby leading to increased apoptosis in tumor cells .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ primarily in alkyl chain length, aryl substituents, and heteroatom arrangement. A comparative analysis is summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Propyl variant) 8-(2,4-Dimethoxyphenyl), 13-Propyl C₂₀H₂₁N₃O₆ 399.4 (estimated) 5-oxa core, propyl chain
8-(2,4-Dimethoxyphenyl)-13-ethyl analog 8-(2,4-Dimethoxyphenyl), 13-Ethyl C₁₉H₁₉N₃O₆ 385.4 Shorter alkyl chain (ethyl)
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl) analog 8-(3,4,5-Trimethoxyphenyl), 11,13-Dimethyl C₂₁H₂₁N₃O₇ 427.4 (estimated) Additional methoxy group, dimethyl substitution
13-Phenyl-8-thia-1,10-diazatricyclo analog 13-Phenyl, 8-thia C₁₆H₁₁N₂OS 297.34 (calculated) Thia-diaza core, benzothiazole framework

Impact of Substituents on Properties

  • Aryl Substituents : The 2,4-dimethoxyphenyl group provides moderate electron-donating effects, whereas the 3,4,5-trimethoxyphenyl analog () offers stronger steric and electronic modulation, which may influence binding affinity in biological targets .
  • Heteroatom Variation : Replacing the 5-oxa group with 8-thia (as in ) introduces sulfur, altering electronic properties (e.g., polarizability) and metabolic stability .

Functional Group Interactions

  • Methoxy Groups : The 2,4-dimethoxy configuration balances solubility (via hydrogen bonding) and hydrophobic interactions, whereas the 3,4,5-trimethoxy analog () may exhibit higher steric hindrance .

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